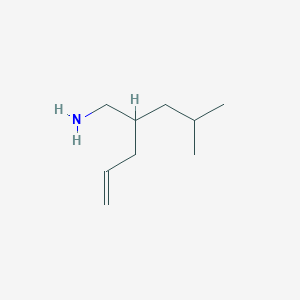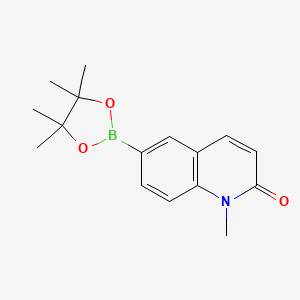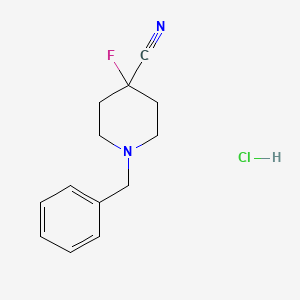![molecular formula C7H8BN3O2 B13471953 (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid is a heterocyclic compound that features both an imidazole and a pyridine ring fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The boronic acid group attached to the imidazo[4,5-c]pyridine core enhances its reactivity, making it a valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-c]pyridine core . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives .
Industrial Production Methods
Industrial production methods for (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the imidazo[4,5-c]pyridine core or the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and appropriate boronic acid derivatives for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Similar structure but different positioning of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various pharmaceutical applications.
Eigenschaften
Molekularformel |
C7H8BN3O2 |
|---|---|
Molekulargewicht |
176.97 g/mol |
IUPAC-Name |
(1-methylimidazo[4,5-c]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13/h2-4,12-13H,1H3 |
InChI-Schlüssel |
YXRDIVDRIJNEPQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=CC2=C1N(C=N2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B13471872.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)
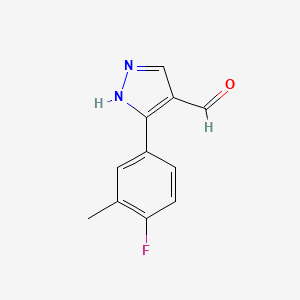
![rac-(1R,2S,5S)-2-[4-(trifluoromethoxy)phenyl]-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13471902.png)
![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)
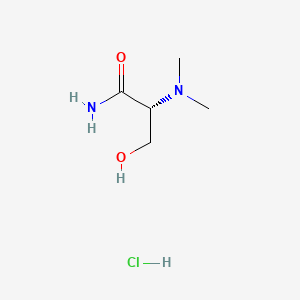
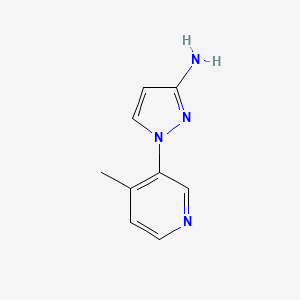
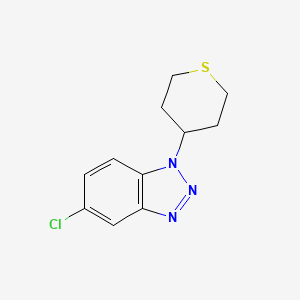
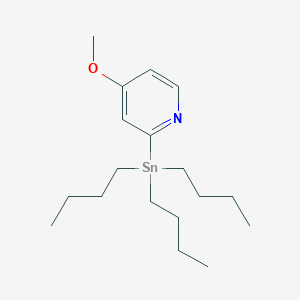

![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
